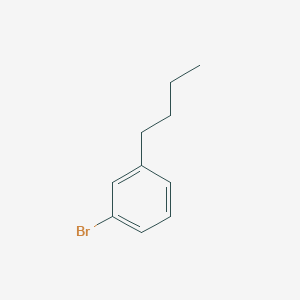
1-溴-3-丁基苯
概述
描述
1-Bromo-3-butylbenzene is a chemical compound with the molecular formula C10H13Br . It has an average mass of 213.114 Da and a monoisotopic mass of 212.020050 Da .
Synthesis Analysis
The synthesis of 1-Bromo-3-butylbenzene can be achieved through electrophilic aromatic substitution reactions . A common method for preparing alkyl halides from alkenes is with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) solution with the presence of light .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-butylbenzene consists of a benzene ring substituted with a bromine atom and a butyl group . The molecule has freely rotating bonds and does not have any hydrogen bond acceptors or donors .
Chemical Reactions Analysis
1-Bromo-3-butylbenzene can participate in various chemical reactions. For instance, it can be used as an electrophilic partner for a variety of cross-coupling reactions . It can also undergo bromination reactions .
Physical And Chemical Properties Analysis
1-Bromo-3-butylbenzene has a density of 1.2±0.1 g/cm3, a boiling point of 243.3±9.0 °C at 760 mmHg, and a flash point of 109.8±9.3 °C . It has a molar refractivity of 52.8±0.3 cm3 and a molar volume of 171.4±3.0 cm3 .
科学研究应用
1. 锂-溴交换反应
1-溴-3-丁基苯因其在锂-溴交换反应中的反应性而受到研究。在 Bailey、Ludrer 和 Jordan (2006) 的一项研究中,他们观察到与 n-BuLi 或 t-BuLi 在各种溶剂中的反应结果会显著影响产物收率。这项研究突出了溶剂选择在涉及 1-溴-3-丁基苯的化学反应中的重要性 (Bailey、Ludrer 和 Jordan,2006)。
2. 溴化动力学和机理
Shernyukov 等人 (2019) 研究了涉及 1-溴-3-丁基苯等化合物的溴化反应的动力学和机理。他们的研究结果表明复杂的反应动力学受溴浓度和溶剂条件等因素的影响 (Shernyukov 等人,2019)。
3. 在香料合成中的应用
Scrivanti 等人 (2008) 探索了该化合物在香料合成中的应用,展示了其在创造花香中的用途。他们的研究表明它如何在特定条件下反应以产生有价值的香料化合物 (Scrivanti 等人,2008)。
4. 在联芳基合成中的作用
Leroux 和 Schlosser (2002) 专注于使用 1-溴-3-丁基苯合成联芳基。他们的研究展示了该化合物在形成复杂有机结构中的作用,这在各种化学合成中至关重要 (Leroux 和 Schlosser,2002)。
5. 超声波辅助有机合成
Harikumar 和 Rajendran (2014) 展示了超声波如何增强 1-溴-3-丁基苯等化合物的制备。这项技术提高了反应速率和产率,为化学合成提供了新的方法 (Harikumar 和 Rajendran,2014)。
6. 铝环非九烯-2,4,6,8-四烯的形成
Agou 等人 (2015) 探索了 1-溴-3-丁基苯与己炔的反应,导致铝环非九烯-2,4,6,8-四烯的形成。他们的工作有助于理解复杂的有机反应机理 (Agou 等人,2015)。
7. 在化学合成中的应用
Nagarapu 等人 (2009) 使用 1-溴-3-丁基苯开发了有价值化合物的合成新途径。他们的工作展示了该化合物在合成生物活性分子中的多功能性 (Nagarapu 等人,2009)。
8. 钳形钯(II)配合物的形成
Yamamoto 等人 (2008) 研究了使用 1-溴-3-丁基苯形成钳形钯(II)配合物,展示了其在复杂无机合成和催化活性中的作用 (Yamamoto 等人,2008)。
作用机制
Target of Action
The primary target of 1-Bromo-3-butylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
1-Bromo-3-butylbenzene undergoes electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 1-Bromo-3-butylbenzene involves the electrophilic aromatic substitution reactions of benzene . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then loses a proton, reforming the aromatic ring .
Result of Action
The result of the action of 1-Bromo-3-butylbenzene is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the reaction .
Action Environment
The action of 1-Bromo-3-butylbenzene can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the rate of the electrophilic aromatic substitution reaction could be affected by the temperature and the concentration of the electrophile . Additionally, the stability of 1-Bromo-3-butylbenzene could be affected by exposure to light, heat, or certain chemicals.
安全和危害
1-Bromo-3-butylbenzene should be stored in a sealed container in a dry room at room temperature . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, personal protective equipment/face protection should be worn and adequate ventilation should be ensured .
未来方向
属性
IUPAC Name |
1-bromo-3-butylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVSTXWBNDJBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2710282.png)
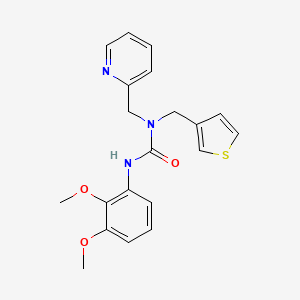
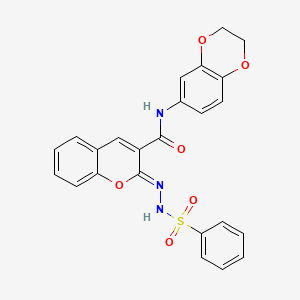
![Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate](/img/structure/B2710287.png)
![ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2710288.png)

![3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2710293.png)
![N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[4-[(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenoxy]benzamide](/img/structure/B2710294.png)
![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one](/img/structure/B2710295.png)

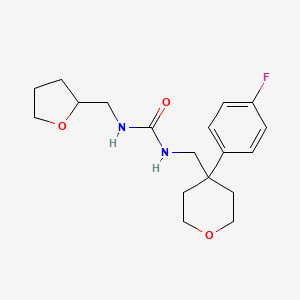
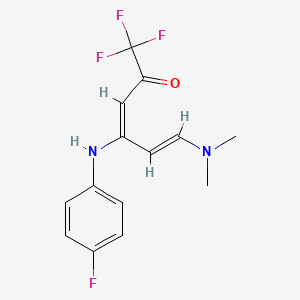
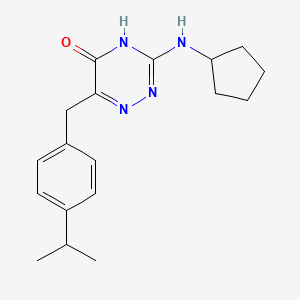
![3-(4-bromophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710303.png)